

Comparative Guide to Structure-Activity Relationships of 3-Methylquinoxalin-2-amine Analogs

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Compound of Interest

Compound Name: *3-Methylquinoxalin-2-amine*

Cat. No.: *B189528*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-Methylquinoxalin-2-amine** analogs and related derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the design of novel therapeutic agents based on the quinoxaline scaffold. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.^{[1][2]}

Antiproliferative and VEGFR-2 Inhibitory Activity

Recent studies have focused on the design and synthesis of 3-methylquinoxaline derivatives as potential anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.^{[3][4]} The general structure of the investigated compounds features a **3-methylquinoxalin-2-amine** core with various substitutions.

Data Presentation: In Vitro Cytotoxicity and VEGFR-2 Inhibition

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives against human cancer cell lines (MCF-7 and HepG-2) and their VEGFR-2 inhibitory activity.^{[3][4][5]}

Compound	R	X	MCF-7 IC50 (μ M)	HepG-2 IC50 (μ M)	VEGFR-2 IC50 (nM)
11b	4-chlorobenzyl	O	>50	>50	5.3
11e	3-methoxybenzyl	O	2.1	2.8	2.6
11f	4-methoxybenzyl	O	3.5	4.2	4.8
11g	3,4-dimethoxybenzyl	O	3.2	3.9	3.4
12e	3-methoxybenzyl	S	5.6	6.3	3.8
12f	4-methoxybenzyl	S	6.1	7.5	3.8
12g	3,4-dimethoxybenzyl	S	7.8	8.1	5.4
12k	4-methylbenzyl	S	9.8	10.5	2.9
17b	4-chlorobenzyl	O	2.3	3.1	2.7
Sorafenib	-	-	3.4	2.2	3.07

SAR Analysis:

- The 3-methylquinoxalin-2(1H)-one scaffold (X=O) generally exhibits greater cytotoxic and VEGFR-2 inhibitory activity compared to the 3-methylquinoxaline-2-thiol moiety (X=S).[3][5]
- Substitutions on the benzyl group at the N-1 position significantly influence activity. Methoxy-substituted compounds, particularly 3-methoxybenzyl (11e), show potent activity.[3]
- The position of the methoxy group is also crucial, with the order of activity for monosubstituted derivatives being 3-methoxy > 4-methoxy > 2-methoxy.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells (MCF-7 and HepG-2) were seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
- Formazan Solubilization: The medium was removed, and 100 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

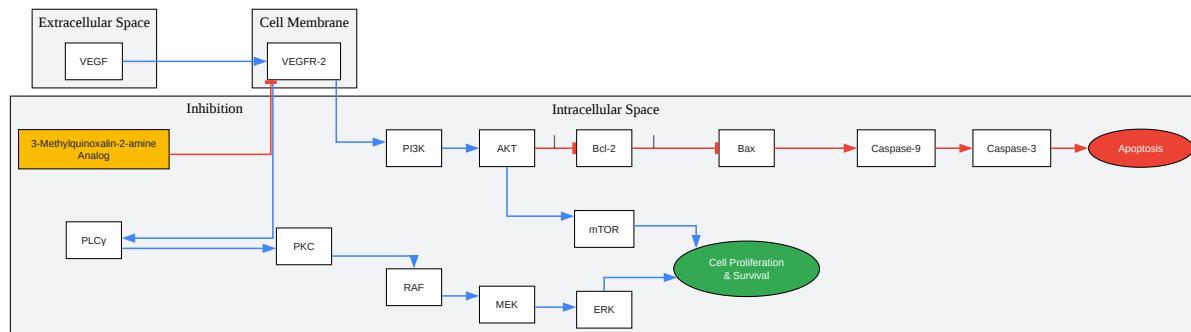
In Vitro VEGFR-2 Kinase Assay

The ability of the compounds to inhibit VEGFR-2 kinase activity was determined using a commercially available kinase assay kit.

- Reaction Mixture Preparation: The reaction was carried out in a 96-well plate containing a reaction buffer, a specific substrate, ATP, and the test compound at various concentrations.
- Enzyme Addition: The reaction was initiated by adding the VEGFR-2 enzyme to the mixture.
- Incubation: The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection: After incubation, a detection reagent (e.g., a phosphospecific antibody) was added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
- Signal Measurement: A chemiluminescent or fluorescent substrate was added, and the signal was measured using a luminometer or fluorometer.
- IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition versus the log of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for the antiproliferative effects of 3-methylquinoxaline analogs, which involves the inhibition of the VEGFR-2 signaling pathway, leading to the induction of apoptosis.



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